Anticancer agent 51

MetAP2 inhibition Enzyme kinetics Prostate cancer

Anticancer agent 51 (compound 3d) is a chemically defined (S)-naproxen-derived thiosemicarbazide MetAP2 inhibitor (Ki=731.62 nM) with rigorously characterized differential activity across prostate cancer lines (DU-145 IC50=62.2 µM; PC-3 IC50=89.9 µM; LNCaP IC50=92.8 µM). Its unique trifluoromethyl-phenyl architecture and moderate potency define a specific pharmacological window for pathway modulation studies, SAR benchmarking, and cell-line profiling—making it irreplaceable by generic thiosemicarbazide analogs. For research use only.

Molecular Formula C22H20F3N3O2S
Molecular Weight 447.5 g/mol
Cat. No. B15141341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 51
Molecular FormulaC22H20F3N3O2S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NNC(=S)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C22H20F3N3O2S/c1-13(14-3-4-16-12-19(30-2)10-5-15(16)11-14)20(29)27-28-21(31)26-18-8-6-17(7-9-18)22(23,24)25/h3-13H,1-2H3,(H,27,29)(H2,26,28,31)/t13-/m0/s1
InChIKeyDAUFGNVJEFCGLD-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 51 (Compound 3d): A Thiosemicarbazide-Derived Antiproliferative Agent for Prostate Cancer Research


Anticancer agent 51 (compound 3d) is a synthetic small-molecule anticancer agent belonging to the thiosemicarbazide chemical class. It is characterized by a molecular weight of 447.47 g/mol and the molecular formula C22H20F3N3O2S [1]. The compound exhibits inhibitory activity against methionine aminopeptidase-2 (MetAP2), an enzyme implicated in prostate cancer progression, with a reported Ki value of 731.62 nM [2]. Its structural and biological profile positions it as a research tool for investigating MetAP2-related pathways in prostate cancer models.

Why Anticancer Agent 51 (Compound 3d) Cannot Be Substituted by Generic Thiosemicarbazide Analogs in Prostate Cancer Studies


The thiosemicarbazide scaffold encompasses a broad range of structurally related compounds, yet subtle modifications to the aromatic and heterocyclic substituents profoundly alter target engagement, cellular potency, and selectivity [1]. Anticancer agent 51 (compound 3d) occupies a distinct position within this chemical space, characterized by a specific combination of a (S)-naproxen-derived moiety and a trifluoromethyl-substituted phenyl ring [2]. This precise architecture governs its interaction with MetAP2 and its antiproliferative profile across prostate cancer cell lines. Substituting this compound with a generic thiosemicarbazide analog, even one with similar nominal potency against a single target, would introduce uncharacterized variations in cellular uptake, off-target activity, and downstream signaling effects, thereby compromising the reproducibility and interpretability of experimental outcomes. The quantitative evidence provided below substantiates the non-interchangeable nature of this specific compound.

Quantitative Differentiation Guide for Anticancer Agent 51 (Compound 3d) Against Closest Analogs and In-Class Candidates


Comparative Target Engagement: MetAP2 Inhibition Potency (Ki) of Anticancer Agent 51 Versus Lead Compound 5n

Anticancer agent 51 (compound 3d) demonstrates measurable but moderate binding affinity to the MetAP2 enzyme. Its Ki value of 731.62 nM [1] indicates its binding constant under the assay conditions. In contrast, the more optimized lead compound 5n (SGK636) from the same series exhibits significantly enhanced enzyme inhibition, with a reported IC50 value of 2.21 μM against LNCaP cells in a related assay context, suggesting that compound 3d represents an earlier-stage or less optimized analog within the series [2]. This difference in target engagement potency directly impacts the concentration required to elicit a biological response in cellular models, making compound 3d suitable for studies where moderate MetAP2 inhibition is desired, such as examining partial pathway suppression or dose-response relationships near the Ki value.

MetAP2 inhibition Enzyme kinetics Prostate cancer

Differential Antiproliferative Activity of Anticancer Agent 51 Across Prostate Cancer Cell Lines

Anticancer agent 51 (compound 3d) exhibits differential antiproliferative effects across three human prostate cancer cell lines, as quantified by MTT assay. The compound demonstrates IC50 values of 62.2 μM in DU-145 cells, 89.9 μM in PC-3 cells, and 92.8 μM in LNCaP cells [1]. This approximately 1.5-fold difference in potency between the androgen-independent DU-145 line and the androgen-dependent LNCaP line suggests a potential lineage- or androgen-sensitivity-dependent component to its antiproliferative mechanism. In contrast, the optimized lead compound 5n from the same series demonstrates much greater potency, with IC50 values of 2.21 μM in LNCaP cells and 10.2 μM in DU-145 cells, representing a 4- to 40-fold improvement in potency [2]. This stark contrast in cellular potency between compound 3d and compound 5n underscores the non-interchangeable nature of these structurally related analogs.

Antiproliferative activity Prostate cancer cell lines Cytotoxicity

Structural Determinants of Activity: Comparative Analysis of Anticancer Agent 51 (3d) and 1,2,4-Triazole Derivative 5n

Anticancer agent 51 (compound 3d) is a thiosemicarbazide derivative, whereas the more potent compound 5n is a 1,2,4-triazole-thioether hybrid. This structural divergence represents a critical SAR inflection point. The transformation of the thiosemicarbazide moiety in compound 3d to the 1,2,4-triazole ring in compound 5n correlates with a substantial increase in cellular potency (up to 42-fold in LNCaP cells) and a shift in the spectrum of activity across prostate cancer cell lines [1]. This highlights that even minor modifications within this chemical series can lead to dramatic changes in biological activity, reinforcing that Anticancer agent 51 possesses a unique activity profile that cannot be replicated by simply substituting a more potent analog from the same general class.

Structure-activity relationship Thiosemicarbazide Triazole

In Vivo Validation Gap: Anticancer Agent 51 as a Benchmark for Preclinical Optimization Studies

While Anticancer agent 51 (compound 3d) has been characterized in vitro, there is no publicly available data demonstrating in vivo efficacy or pharmacokinetic properties for this specific compound. In contrast, the optimized analog compound 5n has been evaluated in a nude mouse xenograft model bearing LNCaP tumors, where it was shown to reverse the malignant phenotype and maintain blood parameters within normal ranges [1]. This disparity in in vivo validation defines the precise utility of Anticancer agent 51. It is not a candidate for in vivo studies; rather, it serves as an in vitro benchmark compound. Its value lies in providing a quantitative reference point for the potency and selectivity gains achieved through subsequent medicinal chemistry optimization, such as the evolution from 3d to 5n.

In vivo efficacy Preclinical development Tool compound

Defined Research and Procurement Scenarios for Anticancer Agent 51 Based on Quantitative Evidence


In Vitro Mechanistic Studies of Moderate MetAP2 Inhibition in Prostate Cancer

Researchers investigating the downstream effects of partial or moderate MetAP2 inhibition in prostate cancer cell lines should select Anticancer agent 51. Its Ki of 731.62 nM [1] and cellular IC50 values in the 60-90 μM range [2] define a specific pharmacological window for studying pathway modulation without the confounding effects of potent cytotoxicity seen with more optimized analogs like compound 5n. This compound is ideally suited for experiments designed to elucidate the relationship between target engagement and functional response, including dose-response analyses, combination screens with sub-lethal concentrations, and studies of adaptive resistance mechanisms.

SAR Benchmarking and Medicinal Chemistry Reference

For medicinal chemistry and chemical biology programs focused on optimizing the thiosemicarbazide/triazole series for prostate cancer, Anticancer agent 51 serves as an essential reference point. Its well-defined in vitro activity profile (Ki = 731.62 nM; IC50 = 62.2-92.8 μM across prostate cancer lines) [1][2] provides a quantitative baseline against which the impact of structural modifications can be precisely measured. The documented 6- to 42-fold improvement in cellular potency achieved with the structural advancement to compound 5n [3] underscores the value of using Anticancer agent 51 as a control to validate the biological consequence of chemical transformations, ensuring that observed activity changes are attributable to the intended SAR rather than assay variability.

Cell Line Panel Screening for Differential Sensitivity Profiling

Given its distinct activity profile across androgen-dependent (LNCaP) and androgen-independent (DU-145, PC-3) prostate cancer cell lines, Anticancer agent 51 is a valuable tool for profiling the differential sensitivity of prostate cancer models. The observed variation in IC50 values—62.2 μM for DU-145, 89.9 μM for PC-3, and 92.8 μM for LNCaP [1]—suggests a potential link between androgen receptor status or lineage-specific factors and compound response. This makes the compound suitable for inclusion in focused cell line panels aimed at identifying genetic or phenotypic determinants of sensitivity to thiosemicarbazide-based MetAP2 inhibitors, a key step in the development of predictive biomarkers.

Negative Control for In Vivo MetAP2 Inhibitor Studies

In preclinical in vivo studies evaluating the efficacy of optimized MetAP2 inhibitors (e.g., compound 5n), Anticancer agent 51 can be strategically employed as a negative control or benchmark compound for in vitro correlative analyses. Since the compound lacks reported in vivo efficacy and has significantly lower in vitro potency [1][2], it provides a useful baseline to distinguish between on-target, MetAP2-dependent effects in vivo and potential off-target or assay-specific artifacts observed in vitro. This application is particularly relevant for pharmacodynamic studies that aim to correlate plasma drug concentrations with ex vivo target engagement in tumor tissue.

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